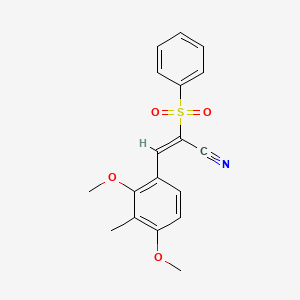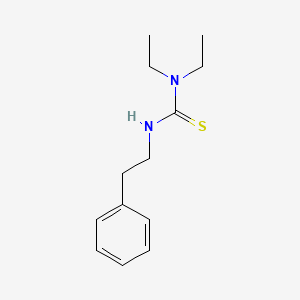![molecular formula C14H11Cl2N3O B5864252 6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as CPDD, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and neuronal function. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphodiesterases, which play important roles in cell cycle regulation and signaling. This compound has also been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells and to inhibit angiogenesis, the growth of new blood vessels that supply tumors. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells involved in inflammation. In neurological research, this compound has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various areas of research. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Further research is needed to determine the optimal dosage and administration methods for this compound in different research applications.
Future Directions
There are several future directions for 6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one research, including further studies on its mechanism of action, optimization of its therapeutic properties, and development of new derivatives with improved solubility and bioavailability. This compound may also have potential in combination therapy with other drugs or in targeted drug delivery systems. Additionally, this compound may have applications in other areas of research such as infectious diseases and metabolic disorders. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in animal models and in vitro studies. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic properties. This compound may have potential in combination therapy with other drugs or in targeted drug delivery systems, and it may have applications in other areas of research such as infectious diseases and metabolic disorders.
Synthesis Methods
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized through a multi-step process starting with the reaction of 4-chloroaniline and 2,5-dimethylpyrazole in the presence of a catalyst. The resulting product is then treated with chloroacetyl chloride to form the intermediate compound, which is further reacted with sodium hydroxide to obtain this compound.
Scientific Research Applications
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Inflammation is another area where this compound has shown potential, as it has been found to reduce inflammation in animal models of arthritis and colitis. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurodegenerative conditions.
properties
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-7-11(9-3-5-10(15)6-4-9)13-17-8(2)12(16)14(20)19(13)18-7/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPHQACVHSTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)Cl)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)


![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)

![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)

